2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
Description
This compound features a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 6, a hydrazinecarbothioamide group at position 2, and a 2-methoxyphenyl substituent. Its synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by condensation with hydrazinecarbothioamide derivatives . The morpholine groups enhance solubility and modulate electronic properties, while the hydrazinecarbothioamide moiety contributes to metal chelation and biological interactions .
Key physicochemical properties include:
Properties
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O3S/c1-28-15-5-3-2-4-14(15)20-19(31)25-24-16-21-17(26-6-10-29-11-7-26)23-18(22-16)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,31)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJYBSPRJOBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Morpholino Substitution
Cyanuric chloride undergoes nucleophilic aromatic substitution (NAS) with morpholine under controlled conditions:
- First substitution : Reacting cyanuric chloride with 1 equivalent of morpholine at 0–5°C in acetone or THF, using NaHCO₃ as a base, yields 2,4-dichloro-6-morpholino-1,3,5-triazine.
- Second substitution : Adding a second equivalent of morpholine at 40–50°C replaces the 4-chloro group, producing 2-chloro-4,6-dimorpholino-1,3,5-triazine.
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMA, NMP) enhance reactivity.
- Base role : NaHCO₃ neutralizes HCl, preventing side reactions.
- Temperature control : Lower temperatures prevent over-substitution during the first step.
Hydrazinecarbothioamide Functionalization at the 2-Position
The final substitution introduces the N-(2-methoxyphenyl)hydrazinecarbothioamide group. Two primary routes are documented:
Direct NAS with Pre-Formed Hydrazinecarbothioamide
Reacting 2-chloro-4,6-dimorpholino-1,3,5-triazine with N-(2-methoxyphenyl)hydrazinecarbothioamide in DMA at 80–100°C for 6–8 hours achieves substitution. The reaction employs triethylamine (TEA) to scavenge HCl, with yields of 65–75% after recrystallization from ethanol.
In Situ Hydrazinecarbothioamide Formation
An alternative one-pot method involves:
- Thiosemicarbazide synthesis : Reacting 2-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol at 25°C for 2 hours.
- Triazine coupling : Adding 2-chloro-4,6-dimorpholino-1,3,5-triazine and NaOH, followed by microwave irradiation (200 W, 15–20 minutes), affords the product in 85–90% yield.
Comparative data :
| Method | Yield (%) | Time | Purification |
|---|---|---|---|
| Direct NAS | 65–75 | 6–8 hours | Ethanol recrystallization |
| Microwave-assisted | 85–90 | 15–20 min | Filtration |
Microwave irradiation significantly accelerates the reaction, attributed to enhanced dipole polarization and thermal efficiency.
Mechanistic Insights and Side Reactions
NAS Reaction Dynamics
The electron-deficient triazine core facilitates nucleophilic attack by morpholine’s amine group. Steric hindrance from the morpholino substituents slows the third substitution, necessitating elevated temperatures. Competing hydrolysis of the 2-chloro group is mitigated by anhydrous conditions.
Thioamide Stability
The hydrazinecarbothioamide group is susceptible to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improve stability.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time 6.8 minutes.
Industrial-Scale Considerations
Solvent Recovery
DMA and NMP are recovered via distillation (70–80% efficiency), reducing environmental impact.
Waste Management
HCl gas is scrubbed with NaOH solution, generating NaCl for disposal.
Mechanism of Action
The mechanism by which 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, while the hydrazinecarbothioamide moiety can form covalent bonds with biological macromolecules, leading to inhibition or modulation of their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxicity and PI3K Inhibition
BMCL-200908069-1
This lead compound shares the 4,6-dimorpholino-triazine core but replaces the hydrazinecarbothioamide group with a phenolic hydrazone. While it exhibits cytotoxicity, its activity is surpassed by thiopyrano-pyrimidine derivatives (e.g., Compound I in ), which integrate a fused thiopyrano-pyrimidine ring. SAR studies indicate that rigid heterocyclic systems enhance cytotoxicity, likely due to improved target binding .
ZSTK474
A clinical-stage PI3K inhibitor, ZSTK474 retains the 4,6-dimorpholino-triazine core but substitutes the hydrazinecarbothioamide with a difluoromethylbenzimidazole group. It demonstrates potent antitumor activity (IC₅₀ < 1 µM in multiple cancer cell lines), highlighting the importance of lipophilic substituents for PI3K binding . In contrast, the target compound’s hydrazinecarbothioamide group may redirect its mechanism toward non-PI3K pathways, as evidenced by its lower kinase inhibition .
Thiosemicarbazide Derivatives
HL2 and HL3 ()
These copper(II) ligands feature pyridinylmethylidene-hydrazinecarbothioamide groups with methoxyphenyl substituents. HL2 (3-methoxyphenyl) and HL3 (4-methoxyphenyl) show comparable IC₅₀ values (~6 µM), suggesting that methoxy positioning minimally affects activity.
MAO Inhibitors ()
Amino acid derivatives of 4,6-dimorpholino-triazine (e.g., Compound 25) exhibit selective MAO-A inhibition (IC₅₀ ~10 nM), comparable to clorgyline. The hydrazinecarbothioamide group in the target compound could mimic amino acid interactions, but its bulkier substituent may reduce MAO binding efficiency .
Biological Activity
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides and is characterized by its unique triazine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The molecular formula of the compound is , which features a hydrazinecarbothioamide moiety attached to a 4,6-dimorpholino-1,3,5-triazine scaffold. The presence of the morpholino groups enhances the solubility and bioavailability of the compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine derivatives with 2-methoxyphenyl isothiocyanate under basic conditions. The reaction pathway generally follows these steps:
- Formation of Hydrazinecarbothioamide : The initial step involves the formation of the hydrazinecarbothioamide from hydrazine and isothiocyanate.
- Cyclization : The resultant compound undergoes cyclization to form the final product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
- Case Study : A series of derivatives based on 4,6-dimorpholino-1,3,5-triazine have shown significant antiproliferative activity against various cancer cell lines including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.05 µM to 0.07 µM for some derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | H460 | 0.07 |
| 5j | H460 | 0.05 |
| 6a | HT-29 | 0.10 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has exhibited promising antimicrobial activity against various pathogens.
- Screening Results : Compounds derived from similar structures have been screened against standard microbial strains, showing notable antibacterial effects comparable to standard antibiotics .
| Compound | Microbial Strain | Activity Level |
|---|---|---|
| 37d | E. coli | Moderate |
| 40f | Mycobacterium tuberculosis | High |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of PI3K/mTOR Pathway : The unique triazine structure allows for effective binding to phosphoinositide 3-kinase (PI3K), which is crucial in regulating cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds in this class may induce oxidative stress in cancer cells, leading to apoptosis .
Q & A
Q. What are the key considerations for synthesizing 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide with high purity?
- Methodological Answer: Synthesis involves sequential reactions: (1) Condensation of hydrazinecarbothioamide precursors with aromatic aldehydes in absolute ethanol under glacial acetic acid catalysis (to form the hydrazinecarbothioamide core) , and (2) coupling with a triazine derivative (e.g., 4,6-dimorpholino-1,3,5-triazine) in polar aprotic solvents (e.g., DMF) with anhydrous potassium carbonate as a base . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Monitor reaction progress using TLC or HPLC to ensure minimal byproduct formation .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer: Use a combination of:
- FT-IR to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, morpholino carbons at δ 45–55 ppm) .
- High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁺) and fragmentation patterns adhering to the nitrogen rule .
- X-ray diffraction (for crystalline derivatives) to resolve molecular geometry and hydrogen-bonding networks .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer:
- Antioxidant activity: Perform DPPH or ABTS radical scavenging assays, comparing IC₅₀ values to standards like ascorbic acid .
- Anticancer screening: Use MTT assays on cell lines (e.g., MCF-7 for breast cancer) with doxorubicin as a positive control. Calculate IC₅₀ via dose-response curves .
- Antimicrobial testing: Employ broth microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of hydrazinecarbothioamide derivatives?
- Methodological Answer:
- Solvent optimization: Ethanol or 2-propanol enhances solubility of intermediates; DMF improves triazine coupling efficiency .
- Catalysis: Glacial acetic acid (for condensation) or K₂CO₃ (for nucleophilic substitution) accelerates reaction rates .
- Temperature control: Reflux (70–80°C) for condensation; room temperature for triazine coupling to avoid decomposition .
- Real-time monitoring: Use HPLC with UV detection (λ = 254 nm) to track intermediate formation and adjust reaction time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., ATCC-certified MCF-7), incubation times (48–72 h), and solvent controls (DMSO ≤0.1%) to minimize variability .
- Structural analogs: Compare activity of derivatives (e.g., varying substituents on the methoxyphenyl group) to identify pharmacophores .
- Mechanistic studies: Perform kinase inhibition profiling or apoptosis assays (e.g., caspase-3 activation) to clarify target specificity .
Q. How is computational chemistry applied to predict reactivity and interaction mechanisms?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina to model binding to targets (e.g., EGFR or MAO-A) based on triazine’s electron-deficient core and hydrogen-bonding motifs .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- MD simulations: Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to validate docking results .
Q. What experimental approaches distinguish antioxidant vs. anticancer activity mechanisms?
- Methodological Answer:
- Antioxidant: Measure ROS scavenging in cell-free systems (e.g., hydroxyl radical inhibition via ESR) and intracellular ROS reduction (DCFH-DA fluorescence) .
- Anticancer: Conduct cell cycle analysis (flow cytometry with PI staining) and mitochondrial membrane potential assays (JC-1 dye) to confirm apoptosis induction .
- Targeted inhibition: Use siRNA knockdown or enzyme-specific inhibitors (e.g., MAO-A inhibitors) to isolate pathways .
Data Analysis and Validation
Q. How should researchers handle conflicting crystallographic and spectroscopic data?
- Methodological Answer:
- Cross-validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Dynamic NMR: Resolve tautomeric forms (e.g., thione vs. thiol) by variable-temperature ¹H NMR .
- Mass fragmentation: Match HRMS/MS patterns to in silico predictions (e.g., m/z peaks for morpholino loss) .
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Methodological Answer:
- Nonlinear regression: Fit IC₅₀ values using four-parameter logistic models (GraphPad Prism) .
- ANOVA with post-hoc tests: Compare multiple derivatives (e.g., Tukey’s HSD for IC₅₀ significance) .
- Principal component analysis (PCA): Correlate structural features (e.g., logP, polar surface area) with bioactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
